molecular formula C11H21NO4 B13340881 Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13340881
M. Wt: 231.29 g/mol
InChI Key: SLJSFXUOECCLPA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a high-value chemical building block designed for pharmaceutical research and development. This chiral 1,4-oxazepane derivative, characterized by a hydroxymethyl group at the 6-position, serves as a versatile synthon for constructing complex molecules. Its primary application lies in medicinal chemistry, where it is used as a scaffold for the synthesis of potential therapeutic agents, particularly due to the presence of the Boc (tert-butoxycarbonyl) protecting group which facilitates further synthetic manipulations . The specific (R) enantiomer is crucial for studies requiring stereochemical precision, often impacting a compound's biological activity and pharmacokinetic profile. Researchers utilize this intermediate to introduce the 1,4-oxazepane ring system—a seven-membered heterocycle containing oxygen and nitrogen—into target structures, which is of significant interest in drug discovery . For research purposes, the compound has a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

SLJSFXUOECCLPA-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H](C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CO

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclization of Amino Alcohols and Carboxylic Derivatives

Method A: Cyclization of N-protected amino alcohols with carboxylic acid derivatives

This approach involves the condensation of amino alcohols with suitable carboxylic acid derivatives under dehydrating conditions to form the seven-membered oxazepane ring.

  • Stepwise process:

    • Protection of amino groups (e.g., Boc-protection) to prevent side reactions.
    • Activation of carboxylic acids or derivatives (e.g., acid chlorides, anhydrides).
    • Intramolecular cyclization facilitated by heating or dehydrating agents, leading to ring closure.

Research Reference:
A patent (EP2473502A1) describes the preparation of heteroaryl compounds, including oxazepane derivatives, via cyclization of protected amino alcohols with activated carboxylic derivatives, emphasizing stereoselective formation of the (6R) isomer.

Functionalization at the 6-Position: Hydroxymethyl Group Introduction

Method B: Hydroxymethylation of the oxazepane ring

Research Data:
The PubChem entry (CID 125117342) indicates the compound's structure, suggesting that hydroxymethylation at the 6-position can be achieved via formaldehyde addition, as supported by similar synthetic procedures for related compounds.

Specific Synthetic Route Exemplified in Literature

Based on the detailed experimental procedures in patent EP2473502A1 and related literature, a representative synthesis involves:

  • Starting from a protected amino alcohol precursor.
  • Cyclization to form the oxazepane ring under dehydrating conditions.
  • Hydroxymethylation at the 6-position via formaldehyde addition.
  • Esterification at the 4-position using tert-butyl chloroformate or Boc₂O.

Sample Reaction Scheme:

Step Reagents & Conditions Description
1 Amino alcohol + dehydrating agent (e.g., polyphosphoric acid) Cyclization to form oxazepane ring
2 Formaldehyde, base Hydroxymethylation at C-6
3 tert-Butyl chloroformate or Boc₂O, base Esterification at C-4

Summary of Key Parameters and Conditions

Parameter Typical Conditions References
Cyclization Heating with dehydrating agents (e.g., polyphosphoric acid) EP2473502A1
Hydroxymethylation Formaldehyde (aqueous or paraformaldehyde), basic conditions PubChem CID 125117342
Esterification tert-Butyl chloroformate, triethylamine, inert atmosphere Patent EP2473502A1

Notes on Stereochemistry and Purity

  • The (6R) stereochemistry is critical; stereoselective synthesis often involves chiral auxiliaries or chiral catalysts.
  • Purification typically involves column chromatography and recrystallization.
  • Analytical verification includes NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to cleavage under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting the compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C removes the Boc group, yielding 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid .
    Example:

    Boc-protected compoundTFA/DCMDeprotected carboxylic acid+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA/DCM}} \text{Deprotected carboxylic acid} + \text{CO}_2 + \text{tert-butanol}
  • Basic Hydrolysis :
    Treatment with aqueous NaOH or KOH generates the corresponding carboxylate salt.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureProductYield (%)Reference
AcidicTFA in DCM0–25°C6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid85–92
Basic1M NaOH in THF/H₂O60°CSodium carboxylate derivative78–84

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form aldehyde or carboxylic acid derivatives:

  • Partial Oxidation :
    Swern oxidation (oxalyl chloride/DMSO, then NEt₃) converts the hydroxymethyl group to an aldehyde.

  • Full Oxidation :
    Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic/neutral media oxidizes the hydroxymethyl group to a carboxylic acid .

Key Observations:

  • Oxidation selectivity depends on reaction conditions.

  • Over-oxidation to the carboxylic acid is common with strong oxidizing agents.

Reduction of the Oxazepane Ring

The oxazepane ring can be hydrogenated under catalytic conditions:

  • Catalytic Hydrogenation :
    Using H₂ (1–3 atm) and Pd/C or Raney Ni in ethanol at 25–50°C reduces the ring’s heteroatom bonds, yielding a saturated azepane derivative.

Example Reaction:

Oxazepane derivativeH2/Pd-CSaturated azepane(Yield: 70–80%)[4]\text{Oxazepane derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated azepane} \quad (\text{Yield: 70–80\%}) \quad[4]

Nucleophilic Substitution at the Carbamate Carbon

The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles:

  • Aminolysis :
    Reaction with amines (e.g., NH₃, primary/secondary amines) replaces the tert-butoxy group, forming urea derivatives .

  • Alcoholysis :
    Methanol or ethanol in the presence of acid catalysts generates methyl/ethyl carbamates.

Functionalization of the Hydroxymethyl Group

The -CH₂OH group participates in esterification and etherification:

  • Esterification :
    Acetylation with acetic anhydride/pyridine produces the acetate ester.

  • Etherification :
    Reaction with alkyl halides (e.g., CH₃I) under basic conditions forms methyl ethers .

Table 2: Functionalization Reactions

Reaction TypeReagentsProductYield (%)Reference
EsterificationAc₂O, pyridineAcetate ester88–92
EtherificationCH₃I, K₂CO₃ in DMFMethyl ether derivative75–82

Ring-Opening Reactions

The oxazepane ring can undergo ring-opening under strong acidic or basic conditions:

  • Acid-Mediated Ring Opening :
    Concentrated HCl at reflux cleaves the ring, generating linear amino alcohol intermediates.

  • Base-Mediated Ring Opening :
    NaOH in aqueous ethanol produces fragmented carboxylic acid derivatives .

Scientific Research Applications

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazepane ring provides structural stability. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active carboxylate form .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
  • CAS : 1170390-54-1
  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • Key Difference: Substitution of the hydroxymethyl group with an amino group at the 6-position.
  • Properties: The amino group enhances nucleophilicity, making this compound useful in peptide coupling or as an intermediate in pharmaceutical synthesis. Storage requires 2–8°C with light protection .
tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate
  • CAS : 748805-96-1
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Difference : A methylene group replaces the hydroxymethyl group, reducing polarity and increasing reactivity in cycloaddition or alkylation reactions.
  • Storage : Similar to the target compound (2–8°C , dry) .
tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate
  • CAS : 1271811-36-9
  • Molecular Formula : C₁₆H₂₇BrN₂O₄ (calculated)
  • Key Difference : Incorporation of a bromopentanamido side chain , introducing halogen-mediated reactivity (e.g., Suzuki cross-coupling).
  • Applications: Potential use in bioconjugation or as a linker in prodrug design .

Positional Isomerism

tert-Butyl 5-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
  • CAS : 2168872-94-2
  • Molecular Formula: C₁₁H₂₁NO₄ (identical to the target compound)
  • Key Difference : Hydroxymethyl group at the 5-position instead of the 6-position.
  • Implications : Altered spatial conformation may affect binding affinity in biological systems (e.g., enzyme inhibition) .

Ring System Modifications

tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate
  • CAS : 2891598-80-2
  • Key Difference : Azepane ring (7-membered with one nitrogen) instead of oxazepane (7-membered with one oxygen), along with a ketone group at the 2-position.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula MW (g/mol) Key Substituent Storage Conditions Hazards
Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 1063734-19-9 C₁₁H₂₁NO₄ 231.29 (6R)-hydroxymethyl 2–8°C, dry H315, H319, H335
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate 1170390-54-1 C₁₀H₂₀N₂O₃ 216.28 6-amino 2–8°C, light-protected Not specified
tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate 748805-96-1 C₁₁H₁₉NO₃ 213.27 6-methylene 2–8°C, dry Not specified
tert-Butyl 5-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 2168872-94-2 C₁₁H₂₁NO₄ 231.29 5-hydroxymethyl Not specified Not specified
tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate 2891598-80-2 C₁₀H₁₇NO₄ 215.25 6-hydroxy, 2-oxo Not specified No hazards reported

Q & A

Q. What synthetic methodologies are recommended for preparing Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate with stereochemical fidelity?

The synthesis typically involves enantioselective strategies, such as chiral auxiliary-assisted ring closure or asymmetric reduction of ketone intermediates. For example, the (6R)-hydroxymethyl group can be introduced via enzymatic resolution or chiral catalyst-mediated reactions. Protecting group chemistry (e.g., tert-butyloxycarbonyl [Boc] for amines) ensures regioselectivity during oxazepane ring formation. Reaction monitoring via TLC and LC-MS is critical to optimize yields and purity . Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the enantiomerically pure product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

A combination of 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 2D NMR (e.g., COSY, HSQC) is used to verify the oxazepane ring and hydroxymethyl substituent. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (e.g., observed [M+H]+^+ at m/z 284.1960 vs. calculated 284.1969 for a related compound ). Polarimetry or chiral HPLC can validate enantiopurity. For crystalline samples, single-crystal X-ray diffraction (using SHELX programs ) provides unambiguous stereochemical assignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions for tert-butyl-protected heterocycles apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s conformation?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To address this:

  • Compare DFT-optimized geometries with X-ray crystallographic data (e.g., torsional angles in the oxazepane ring ).
  • Use variable-temperature NMR to detect conformational flexibility .
  • Apply SHELXL refinement with anisotropic displacement parameters to model disorder in crystal structures .

Q. What strategies improve low yields in the ring-closing step during synthesis?

Low yields may result from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing reaction temperature and solvent polarity (e.g., switching from THF to DMF to enhance nucleophilicity).
  • Employing coupling reagents (e.g., EDCI/HOBt) for amide bond formation.
  • Introducing microwave-assisted synthesis to accelerate ring closure .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (as per Etter’s rules ) of X-ray data reveals donor-acceptor interactions (e.g., O–H···N between hydroxymethyl and oxazepane nitrogen). These networks stabilize specific conformations, affecting solubility and melting points. IR spectroscopy (e.g., O–H stretch at 3200–3400 cm1^{-1}) and temperature-dependent crystallography further characterize these interactions .

Q. What experimental approaches validate the compound’s stability under varying pH conditions?

  • Conduct accelerated stability studies in buffers (pH 1–13) at 40°C, monitoring degradation via HPLC.
  • Identify hydrolysis products (e.g., tert-butanol or oxazepane ring-opened derivatives) using LC-MS .
  • Compare kinetic stability with DFT-calculated activation energies for Boc group cleavage .

Data Contradiction Analysis

Q. How should researchers address conflicting 13C^{13}\text{C} NMR signals between synthetic batches?

  • Verify solvent and temperature consistency (e.g., DMSO-*d6_6 vs. CDCl3_3 shifts).
  • Check for diastereomeric impurities via NOESY (nuclear Overhauser effects between hydroxymethyl and adjacent protons ).
  • Re-crystallize the compound to isolate the pure stereoisomer and repeat spectroscopy .

Q. Why might X-ray data show disorder in the tert-butyl group, and how is this resolved?

Tert-butyl groups often exhibit rotational disorder. Refinement strategies include:

  • Applying SHELXL’s PART and SUMP instructions to model split positions .
  • Using restraints for bond lengths and angles to stabilize refinement.
  • Collecting low-temperature (e.g., 100 K) data to reduce thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.